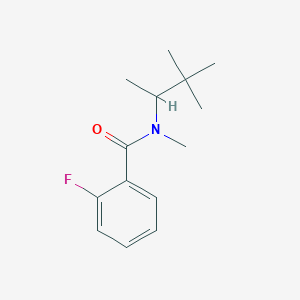![molecular formula C10H20N2O B7494721 2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
2-[Methyl-(2-methylcyclohexyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl-(2-methylcyclohexyl)amino]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Mexiletine, which is a class IB antiarrhythmic drug used to treat ventricular arrhythmias. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
作用機序
The mechanism of action of 2-[Methyl-(2-methylcyclohexyl)amino]acetamide involves blocking sodium channels in the heart. This prevents the abnormal electrical activity that causes ventricular arrhythmias. The compound also has a local anesthetic effect, which further contributes to its antiarrhythmic properties.
Biochemical and Physiological Effects:
2-[Methyl-(2-methylcyclohexyl)amino]acetamide has been shown to have several biochemical and physiological effects. It has been found to decrease the excitability of cardiac cells, which reduces the risk of arrhythmias. The compound also has a vasodilatory effect, which can improve blood flow to the heart. Additionally, it has been shown to have anti-inflammatory properties, which may be beneficial in certain disease conditions.
実験室実験の利点と制限
One of the advantages of using 2-[Methyl-(2-methylcyclohexyl)amino]acetamide in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the effects of sodium channel blockers on cardiac cells. However, one of the limitations of using this compound is its potential toxicity. It can cause side effects such as dizziness, nausea, and seizures at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[Methyl-(2-methylcyclohexyl)amino]acetamide. One area of interest is its potential applications in the treatment of other types of arrhythmias, such as atrial fibrillation. Another area of research is the development of new analogs of this compound with improved efficacy and reduced toxicity. Additionally, there is interest in studying the anti-inflammatory properties of this compound in other disease conditions, such as arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 2-[Methyl-(2-methylcyclohexyl)amino]acetamide is a chemical compound that has potential applications in the field of medicine. Its mechanism of action involves blocking sodium channels in the heart, which makes it effective in treating ventricular arrhythmias. While it has advantages for use in lab experiments, its potential toxicity limits its use in certain studies. Future research directions include exploring its potential applications in the treatment of other types of arrhythmias and developing new analogs with improved efficacy and reduced toxicity.
合成法
The synthesis of 2-[Methyl-(2-methylcyclohexyl)amino]acetamide can be achieved by reacting 2-aminoacetophenone with 2-chloro-N-methylcyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain the final compound.
科学的研究の応用
2-[Methyl-(2-methylcyclohexyl)amino]acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to be effective in treating ventricular arrhythmias, which are abnormal heart rhythms that can be life-threatening. This compound acts by blocking sodium channels in the heart, which prevents the abnormal electrical activity that causes arrhythmias.
特性
IUPAC Name |
2-[methyl-(2-methylcyclohexyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8-5-3-4-6-9(8)12(2)7-10(11)13/h8-9H,3-7H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFNDOMZJAFXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

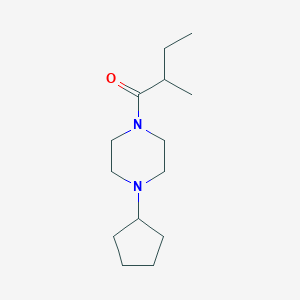
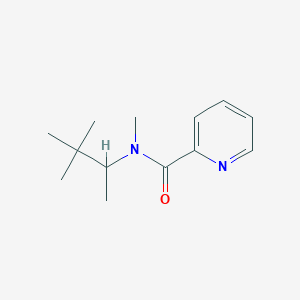
![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)
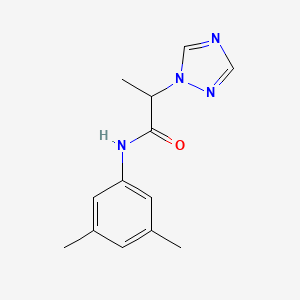
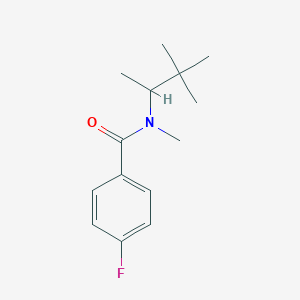
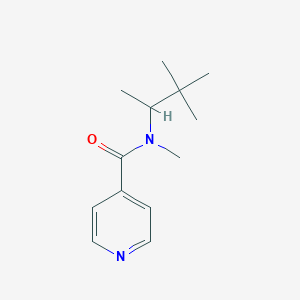
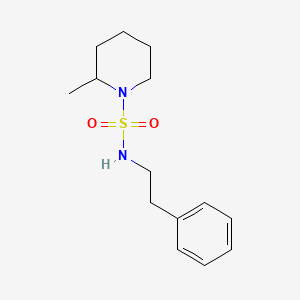
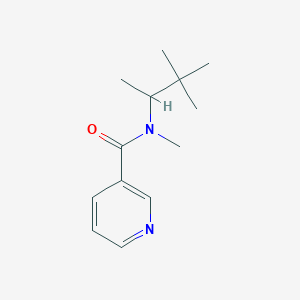
![2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)
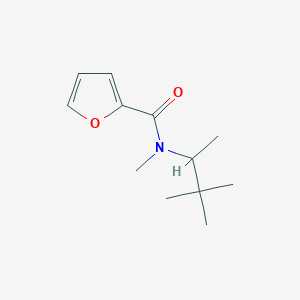
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
